REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]([C:7]([CH3:14])([CH3:13])[C:8]([O:10]CC)=[O:9])[CH:6]=1.BrC(C)(C)C(O)=O>>[NH:4]1[CH:3]=[CH:2][CH:6]=[N:5]1.[CH3:14][C:7]([N:5]1[CH:6]=[CH:2][CH:3]=[N:4]1)([CH3:13])[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN(C1)C(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]([C:7]([CH3:14])([CH3:13])[C:8]([O:10]CC)=[O:9])[CH:6]=1.BrC(C)(C)C(O)=O>>[NH:4]1[CH:3]=[CH:2][CH:6]=[N:5]1.[CH3:14][C:7]([N:5]1[CH:6]=[CH:2][CH:3]=[N:4]1)([CH3:13])[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN(C1)C(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |